REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[C:6]([S:8](Cl)(=[O:10])=[O:9])[CH:5]=[CH:4][C:3]=1[CH3:12].[NH3:13]>C(Cl)(Cl)Cl>[Cl:1][C:2]1[CH:7]=[C:6]([S:8](=[O:10])(=[O:9])[NH2:13])[CH:5]=[CH:4][C:3]=1[CH3:12]
|
Name
|
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=CC(=C1)S(=O)(=O)Cl)C
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
N
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After 10 minutes of stirring at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
the solution is concentrated by evaporation to one-half of its original volume
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=CC(=C1)S(N)(=O)=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |